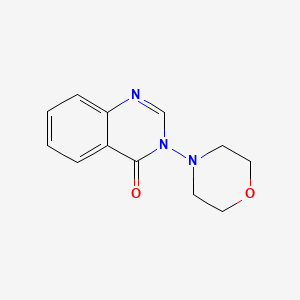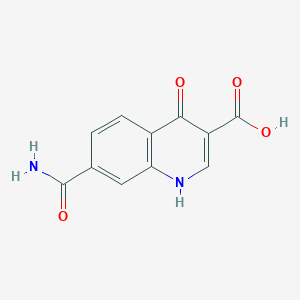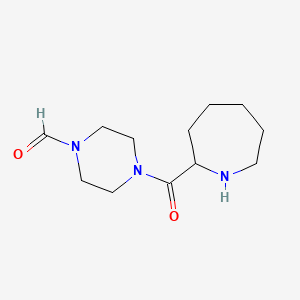
3-(Morpholin-4-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Morpholinoquinazolin-4(3H)-one is a heterocyclic organic compound that features a quinazoline core structure with a morpholine ring attached at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinoquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and morpholine.
Cyclization: Anthranilic acid undergoes cyclization with formamide to form quinazolin-4(3H)-one.
Substitution: The quinazolin-4(3H)-one is then reacted with morpholine under suitable conditions to yield 3-Morpholinoquinazolin-4(3H)-one.
Industrial Production Methods
In an industrial setting, the production of 3-Morpholinoquinazolin-4(3H)-one may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the cyclization and substitution reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
3-Morpholinoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinazoline derivatives with various functional groups.
Reduction: Dihydroquinazoline derivatives.
Substitution: Functionalized quinazoline compounds with diverse substituents.
科学的研究の応用
3-Morpholinoquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Morpholinoquinazolin-4(3H)-one involves:
Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.
Pathways Involved: It can interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the morpholine ring.
2-Methylquinazolin-4(3H)-one: A derivative with a methyl group at the second position.
4-Hydroxyquinazoline: A hydroxylated derivative of quinazoline.
Uniqueness
3-Morpholinoquinazolin-4(3H)-one is unique due to the presence of the morpholine ring, which can enhance its biological activity and specificity compared to other quinazoline derivatives. This structural feature may contribute to its potential as a therapeutic agent and its versatility in chemical synthesis.
特性
CAS番号 |
88614-47-5 |
|---|---|
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC名 |
3-morpholin-4-ylquinazolin-4-one |
InChI |
InChI=1S/C12H13N3O2/c16-12-10-3-1-2-4-11(10)13-9-15(12)14-5-7-17-8-6-14/h1-4,9H,5-8H2 |
InChIキー |
YRBIFFGPLWCBPV-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1N2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(Benzyloxy)-2-azaspiro[3.5]nonane](/img/structure/B11873582.png)




![4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11873626.png)

![6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11873634.png)





